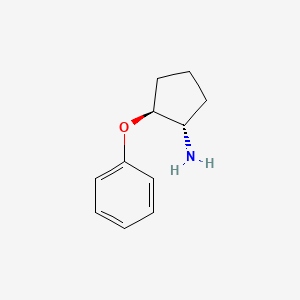

(1S,2S)-2-phenoxycyclopentan-1-amine

Description

Propriétés

Formule moléculaire |

C11H15NO |

|---|---|

Poids moléculaire |

177.24 g/mol |

Nom IUPAC |

(1S,2S)-2-phenoxycyclopentan-1-amine |

InChI |

InChI=1S/C11H15NO/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11-/m0/s1 |

Clé InChI |

WEBWXWDQSPNZHG-QWRGUYRKSA-N |

SMILES isomérique |

C1C[C@@H]([C@H](C1)OC2=CC=CC=C2)N |

SMILES canonique |

C1CC(C(C1)OC2=CC=CC=C2)N |

Origine du produit |

United States |

Méthodes De Préparation

Starting from Halocyclopentane Derivatives

A common approach involves preparing a 2-phenoxy-substituted cyclopentane intermediate bearing a good leaving group (e.g., halide) at the 1-position, which can then be converted to the amine via nucleophilic substitution or reductive amination.

Step 1: Formation of 2-phenoxycyclopentanone or 2-phenoxycyclopentanol

The phenoxy group is introduced by nucleophilic aromatic substitution or via phenol addition to a cyclopentane precursor bearing a suitable electrophilic site at C-2.

Step 2: Conversion of the 1-position to an amine

The 1-position is functionalized by displacement of a leaving group (e.g., halide) with azide ion (N3–), followed by reduction of the azide to the primary amine using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This two-step method avoids overalkylation and provides stereochemical control.

Step 3: Stereochemical control

The stereochemistry at C-1 and C-2 is controlled by the choice of starting materials and reaction conditions, often favoring the (1S,2S) diastereomer through selective nucleophilic attack and reduction steps.

Reductive Amination of Cyclopentanone Derivatives

Alternatively, reductive amination of 2-phenoxycyclopentanone with ammonia or an amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) can directly yield the amine at C-1.

- This method allows for the formation of the C-N bond in a single step.

- The stereochemistry is influenced by the approach of the amine to the ketone and the reducing agent's selectivity.

Preparation via Rearrangement Reactions (Hofmann and Curtius Rearrangements)

Starting from a carboxylic acid precursor corresponding to the cyclopentane ring, the amine can be synthesized by rearrangement reactions that convert carboxylic acid derivatives into primary amines with one less carbon atom.

Hofmann Rearrangement

- Process: Conversion of a primary amide derived from the cyclopentane carboxylic acid to the primary amine using bromine and a strong base.

- Mechanism: Involves formation of an N-bromoamide intermediate, rearrangement to an isocyanate, and hydrolysis to the amine.

- Application: Useful when the amide precursor is accessible; however, it reduces the carbon chain length by one, which must be accounted for in retrosynthetic planning.

Curtius Rearrangement

- Process: Conversion of an acyl azide (prepared from acid chloride and sodium azide) to an isocyanate intermediate, which upon hydrolysis yields the primary amine.

- Advantages: Mild conditions and good functional group tolerance.

- Considerations: Requires careful handling of azides due to potential explosiveness.

Both rearrangements are valuable for synthesizing primary amines from carboxylic acid precursors and can be adapted for cyclopentane derivatives with appropriate functionalization.

Enzymatic and Biocatalytic Approaches

Recent advances in biocatalysis have enabled asymmetric synthesis of amines with multiple stereogenic centers, including cyclopentane derivatives.

- Enzymatic reductive amination using imine reductases and related enzymes can provide high stereoselectivity.

- One-pot biocatalytic systems have been reported to convert ketones to chiral amines under mild conditions with excellent enantiomeric excess.

- These methods are promising for preparing (1S,2S)-2-phenoxycyclopentan-1-amine with precise stereochemical control.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Stereochemical Control |

|---|---|---|---|---|

| Nucleophilic substitution + azide reduction | Halide displacement by N3–, reduction to amine | Avoids overalkylation, good yields | Requires azide handling precautions | Good, depends on starting material |

| Reductive amination | Ketone + ammonia/amine + reducing agent | One-step C-N bond formation | Possible mixture of stereoisomers | Moderate, influenced by conditions |

| Hofmann rearrangement | Amide + Br2 + base → amine | Converts amides to amines | Carbon loss, harsh reagents | Limited, depends on precursor |

| Curtius rearrangement | Acid chloride + NaN3 → acyl azide → amine | Mild conditions, versatile | Azide safety concerns | Limited, precursor-dependent |

| Biocatalytic reductive amination | Enzymatic conversion of ketones to amines | High stereoselectivity, mild conditions | Requires enzyme availability | Excellent stereocontrol |

Detailed Research Findings and Notes

- The synthesis of racemic and enantiomerically pure (1S,2S)-2-phenoxycyclopentan-1-amine hydrochloride has been reported with purity levels around 95%, indicating the feasibility of stereoselective synthesis and purification protocols.

- The use of azide intermediates followed by reduction is a well-established method for primary amine synthesis, minimizing overalkylation and allowing for stereochemical retention.

- Hofmann and Curtius rearrangements provide alternative routes from carboxylic acid derivatives, especially when the amine is to be introduced with a carbon skeleton modification.

- Biocatalytic methods are emerging as efficient and environmentally friendly alternatives, offering high stereoselectivity and operational simplicity, though their application to this specific compound requires further development.

- Safety considerations are critical when handling azides and bromine reagents; appropriate laboratory protocols must be followed.

Analyse Des Réactions Chimiques

Types of Reactions: (1S,2S)-2-phenoxycyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Applications De Recherche Scientifique

(1S,2S)-2-phenoxycyclopentan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (1S,2S)-2-phenoxycyclopentan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

(1S,2R)-2-phenoxycyclopentan-1-amine: A diastereomer with different stereochemistry.

(1R,2S)-2-phenoxycyclopentan-1-amine: Another diastereomer with distinct properties.

(1R,2R)-2-phenoxycyclopentan-1-amine: Yet another diastereomer.

Uniqueness: (1S,2S)-2-phenoxycyclopentan-1-amine is unique due to its specific stereochemistry, which can influence its reactivity, biological activity, and overall properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.